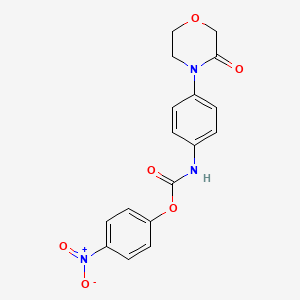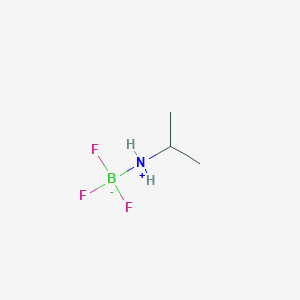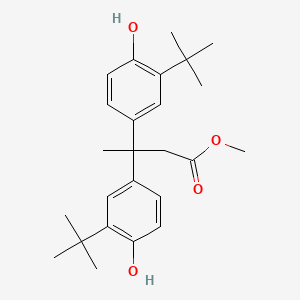
3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoic Acid Methyl Ester is a synthetic organic compound known for its antioxidant properties. It is commonly used in various industrial applications, particularly in the stabilization of polymers and synthetic lubricants. The compound’s structure features two tert-butyl groups and two hydroxyphenyl groups, which contribute to its stability and effectiveness as an antioxidant.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoic Acid Methyl Ester typically involves the esterification of 3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent such as methanol or ethanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistent quality of the final product. Industrial production methods also focus on minimizing waste and energy consumption, making the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The hydroxy groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as pyridine.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Ethers and esters.
Scientific Research Applications
3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoic Acid Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant agent.
Industry: Employed in the stabilization of synthetic lubricants and other industrial products.
Mechanism of Action
The antioxidant activity of 3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoic Acid Methyl Ester is primarily due to its ability to donate hydrogen atoms from its hydroxy groups to free radicals, thereby neutralizing them. This prevents the free radicals from causing oxidative damage to other molecules. The tert-butyl groups enhance the stability of the compound, making it more effective as an antioxidant .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid methyl ester
- Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate]
Uniqueness
Compared to similar compounds, 3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoic Acid Methyl Ester offers a unique combination of stability and antioxidant activity. Its structure allows for effective stabilization of polymers and other materials, making it a valuable additive in various industrial applications .
Properties
Molecular Formula |
C25H34O4 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
methyl 3,3-bis(3-tert-butyl-4-hydroxyphenyl)butanoate |
InChI |
InChI=1S/C25H34O4/c1-23(2,3)18-13-16(9-11-20(18)26)25(7,15-22(28)29-8)17-10-12-21(27)19(14-17)24(4,5)6/h9-14,26-27H,15H2,1-8H3 |
InChI Key |
WNGNZJBTTHXKRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C(C)(CC(=O)OC)C2=CC(=C(C=C2)O)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S,3aR,4R,4aS,8aR,9aS)-3-methyl-4-[(E)-2-[(2R,6S)-6-methylpiperidin-2-yl]ethenyl]-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one](/img/structure/B13419141.png)
![(2S)-2-[[4-[(2-amino-4a-hydroxy-5-methyl-4-oxo-6,7,8,8a-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13419147.png)
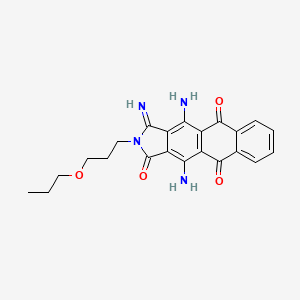
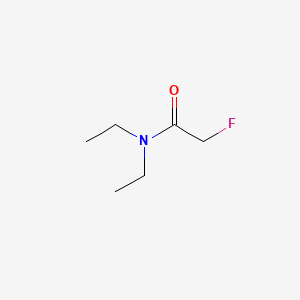
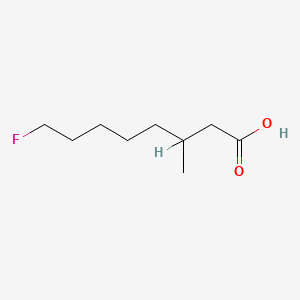

![Benzenesulfonic acid, 2-[[2-amino-8-hydroxy-6-[(methylphenylamino)sulfonyl]-1-naphthalenyl]azo]-5-[(chloroacetyl)amino]-, monosodium salt](/img/structure/B13419184.png)
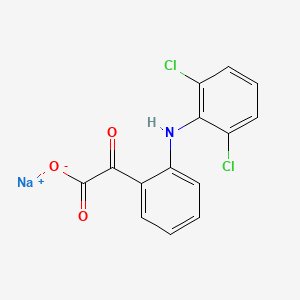
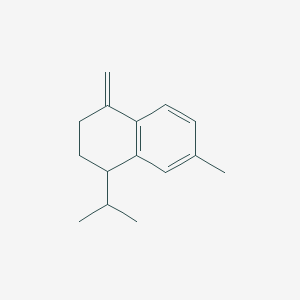
![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B13419202.png)
